molecular formula C12H14OS B286061 spiro[5H-cyclopenta[b]thiophene-6,1'-cyclohexane]-4-one

spiro[5H-cyclopenta[b]thiophene-6,1'-cyclohexane]-4-one

Cat. No.: B286061
M. Wt: 206.31 g/mol
InChI Key: RUUIJUSPTPTDFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[6H-cyclopenta[b]thiophene-6,1’-cyclohexane]-4(5H)-one is a spiro compound that features a unique structure where a cyclopenta[b]thiophene ring is fused with a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[6H-cyclopenta[b]thiophene-6,1’-cyclohexane]-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopenta[b]thiophene derivatives with cyclohexanone in the presence of a strong acid catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity Spiro[6H-cyclopenta[b]thiophene-6,1’-cyclohexane]-4(5H)-one on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Spiro[6H-cyclopenta[b]thiophene-6,1’-cyclohexane]-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Spiro[6H-cyclopenta[b]thiophene-6,1’-cyclohexane]-4(5H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[6H-cyclopenta[b]thiophene-6,1’-cyclohexane]-4(5H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[6H-cyclopenta[b]thiophene-6,1’-cyclohexane]-4(5H)-one is unique due to its specific spiro structure, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C12H14OS

Molecular Weight

206.31 g/mol

IUPAC Name

spiro[5H-cyclopenta[b]thiophene-6,1//'-cyclohexane]-4-one

InChI

InChI=1S/C12H14OS/c13-10-8-12(5-2-1-3-6-12)11-9(10)4-7-14-11/h4,7H,1-3,5-6,8H2

InChI Key

RUUIJUSPTPTDFH-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CC(=O)C3=C2SC=C3

Canonical SMILES

C1CCC2(CC1)CC(=O)C3=C2SC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.